Cas no 21973-56-8 (b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate])
![b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate] structure](https://ja.kuujia.com/scimg/cas/21973-56-8x500.png)
b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate] 化学的及び物理的性質
名前と識別子
-
- b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate]
- GLUCOERUCIN(P)
- GLUCOERUCIN(RG)
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate
- 4-methylthiobutyl glucosinolate
- EINECS 244-689-8
- Glucoerucin
- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 5-methylsulfanyl-N-sulfooxy-pentanimidothioate
- NS00094470
- DTXSID50944561
- 1-S-[5-(Methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thiohexopyranose
- C08409
- 21973-56-8
- Glucoerucin (4-Methylthiobutyl-GS)
- [(2S, 3R, 4S, 5S, 6R)-3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfanyl-N-sulfooxypentanimidothioate
- N2XE2B8FYY
- 1-Thio-beta-D-glucopyranose 1-(5-(methylthio)-N-(sulphooxy)valerimidate)
- 1-thio-beta-D-glucopyranose 1-[5-(methylthio)-N-(sulphooxy)valerimidate]
- UNII-N2XE2B8FYY
- 5-(methylthio)-N-sulfoxy-thiovalerimidic acid [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methylol-tetrahydropyran-2-yl] ester
- CCRIS 9054
- 1-S-[(1Z)-5-(methylsulfanyl)-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose
- SCHEMBL887089
- 1-Thio-b-D-glucopyranose 1-[5-(methylthio)-N-(sulfooxy)pentanimidate], 9CI
- CHEBI:79325
- (E)-5-(methylthio)-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-ylthio)pentylideneaminooxysulfonic acid
- 4-Methylthiobutylglucosinolate potassium salt
-
- インチ: InChI=1S/C12H23NO9S3/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20)/b13-8-/t7-,9-,10+,11-,12+/m0/s1
- InChIKey: GKUMMDFLKGFCKH-OAYIWYLISA-N
- ほほえんだ: CSCCCC/C(/S[C@H]1O[C@@H](CO)[C@H](O)[C@@H](O)[C@@H]1O)=N/OS(=O)(O)=O
計算された属性
- せいみつぶんしりょう: 437.04800
- どういたいしつりょう: 421.053
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 25
- 回転可能化学結合数: 10
- 複雑さ: 524
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 225A^2
- 疎水性パラメータ計算基準値(XlogP): -0.5
じっけんとくせい
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.645
- PSA: 233.04000
- LogP: -0.38840
b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChromaDex Standards | ASB-00007249-010-10mg |
GLUCOERUCIN |
21973-56-8 | % | 10mg |
$242.00 | 2023-10-25 |
b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate] 関連文献
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1. A 2D metal–organic framework/reduced graphene oxide heterostructure for supercapacitor applicationLemu Girma Beka,Xiangrui Bu,Xin Li,Xiaoli Wang,Chuanyu Han,Weihua Liu RSC Adv., 2019,9, 36123-36135
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate]に関する追加情報
Chemical Compound CAS No. 21973-56-8: b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate]
The compound with CAS No. 21973-56-8, known as b-D-Glucopyranose, 1-thio-,1-[5-(methylthio)-N-(sulfooxy)pentanimidate], is a specialized sulfur-containing derivative of b-D-glucopyranose. This molecule has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications in drug design and delivery systems. The compound's structure incorporates a thio group at the anomeric position of the glucopyranose ring, which is further substituted with a 5-(methylthio)-N-(sulfooxy)pentanimidate moiety. This combination of functional groups introduces interesting chemical properties and biological activities.
Recent studies have highlighted the importance of sulfur-containing carbohydrates in medicinal chemistry. The presence of the thio group in this compound not only enhances its stability but also imparts unique reactivity, making it a valuable substrate for further chemical modifications. Researchers have explored the use of this compound as a building block for constructing complex oligosaccharides and glycoconjugates, which are critical in understanding carbohydrate-protein interactions and developing novel therapeutic agents.
The sulfooxy group within the pentanimidate moiety contributes to the compound's hydrophilic nature, potentially improving its solubility and bioavailability. This feature is particularly advantageous in drug delivery systems where solubility is a limiting factor. Moreover, the methylthio substituent adds another layer of functionality, enabling further chemical diversification through thiol-based reactions.
From an analytical standpoint, the compound's structure has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided insights into its conformational preferences and stereochemical properties, which are essential for understanding its interactions with biological targets.
In terms of applications, this compound has shown promise in glycomics research, where it serves as a model system for studying glycan recognition and biosynthesis. Additionally, its unique chemical properties make it a candidate for use in click chemistry and other modular synthetic strategies aimed at constructing bioactive molecules.
Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to improve yield and scalability. Furthermore, investigations into its biological activity are expected to shed light on its potential roles in treating various diseases, including infectious diseases and cancer.
In conclusion, CAS No. 21973-56-8 represents a significant advancement in carbohydrate chemistry, offering new opportunities for both fundamental research and applied drug development. Its versatile structure and functional groups position it as a key player in the ongoing quest to design innovative therapeutic agents.
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